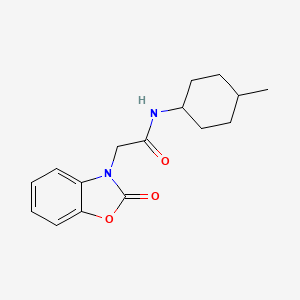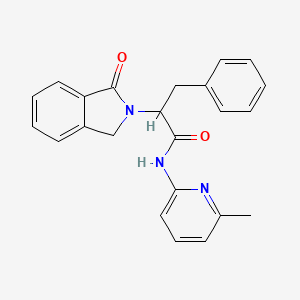
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, commonly known as MOBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOBA belongs to the class of benzoxazole derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用機序
The mechanism of action of MOBA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. By inhibiting COX enzymes, MOBA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
MOBA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). MOBA has also been found to reduce the expression of adhesion molecules, which play a critical role in the recruitment of inflammatory cells to the site of inflammation.
実験室実験の利点と制限
MOBA has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for further research. It has also been found to be relatively safe and well-tolerated, with no significant adverse effects reported in animal studies. However, MOBA has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability and efficacy. It also has a short half-life, which may require frequent dosing in vivo.
将来の方向性
There are several future directions for MOBA research. One direction is to investigate its potential use in the treatment of cancer and neurological disorders. Another direction is to optimize its formulation to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of MOBA and to identify its molecular targets. Overall, MOBA has significant potential for further research and development as a therapeutic agent for various inflammatory disorders.
合成法
The synthesis of MOBA involves the condensation of 2-amino-5-methylphenol with 4-methylcyclohexanone in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with 2-hydroxybenzoyl chloride to yield MOBA. The synthesis method has been optimized to enhance the yield and purity of MOBA, making it suitable for further research and development.
科学的研究の応用
MOBA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory disorders, including arthritis, colitis, and asthma. MOBA has also been investigated for its potential use in the treatment of cancer and neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-6-8-12(9-7-11)17-15(19)10-18-13-4-2-3-5-14(13)21-16(18)20/h2-5,11-12H,6-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUEOUQKOLLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49820745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate](/img/structure/B7478594.png)

![(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B7478612.png)
![6-[2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7478614.png)
![N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide](/img/structure/B7478615.png)

![N-cycloheptyl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478645.png)
![N-2,3-dihydro-1,4-benzodioxin-6-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478646.png)
![3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7478662.png)
![6-chloro-3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7478672.png)
![N-[2-(1H-indol-3-yl)ethyl]-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478679.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478682.png)
![3-[(3-Phenylpyrrolidin-1-yl)carbonyl]-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole](/img/structure/B7478684.png)
![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-3-yl}carbonyl)-4-pyridin-2-ylpiperazine](/img/structure/B7478693.png)